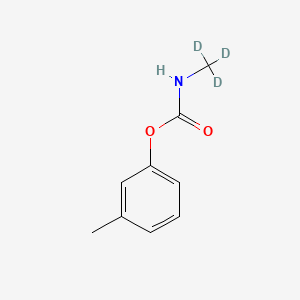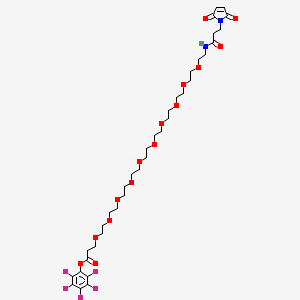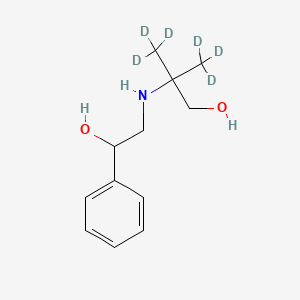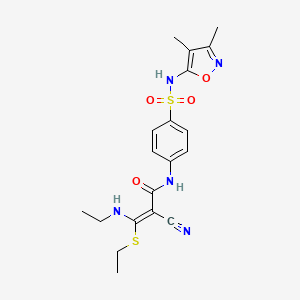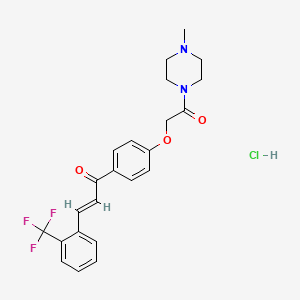
Nrf2 activator-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nrf2 activator-4 is a potent and orally active compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation by inducing the expression of various cytoprotective and detoxifying genes . This compound has shown promise in protecting cells from oxidative damage and improving cognitive functions in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nrf2 activator-4, also known as Compound 20a, can be synthesized through a multi-step chemical process. The synthetic route involves the reaction of specific starting materials under controlled conditions to form the desired product. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance the compound’s activity.
- Purification and isolation of the final product to achieve high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Nrf2 activator-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that further react with cellular components.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities .
Scientific Research Applications
Nrf2 activator-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Nrf2 pathway and its role in cellular defense mechanisms.
Biology: Investigated for its potential to protect cells from oxidative stress and inflammation.
Medicine: Explored for its therapeutic potential in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Nrf2 pathway
Mechanism of Action
Nrf2 activator-4 exerts its effects by activating the Nrf2 pathway. The compound interacts with the Kelch-like ECH-associated protein 1 (Keap1), leading to the release and stabilization of Nrf2. Once released, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes. This binding induces the expression of genes involved in antioxidant defense, detoxification, and cellular protection .
Comparison with Similar Compounds
Similar Compounds
Several compounds are known to activate the Nrf2 pathway, including:
Sulforaphane: A naturally occurring compound found in cruciferous vegetables.
Dimethyl fumarate: A synthetic compound used in the treatment of multiple sclerosis.
Curcumin: A natural compound found in turmeric with antioxidant properties
Uniqueness of Nrf2 activator-4
This compound is unique due to its high potency and oral bioavailability. It has shown significant efficacy in preclinical studies, particularly in models of oxidative stress and cognitive impairment. Its ability to effectively activate the Nrf2 pathway and induce the expression of cytoprotective genes makes it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24ClF3N2O3 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
(E)-1-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C23H23F3N2O3.ClH/c1-27-12-14-28(15-13-27)22(30)16-31-19-9-6-18(7-10-19)21(29)11-8-17-4-2-3-5-20(17)23(24,25)26;/h2-11H,12-16H2,1H3;1H/b11-8+; |
InChI Key |
MLBFDNAGDZEBHA-YGCVIUNWSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3C(F)(F)F.Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



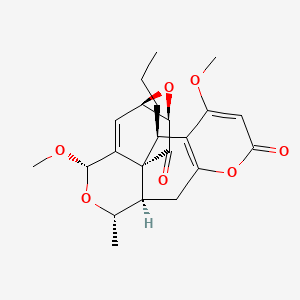
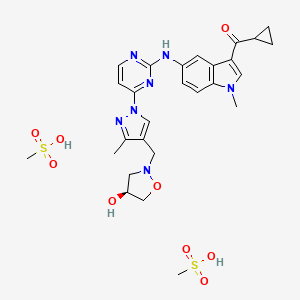

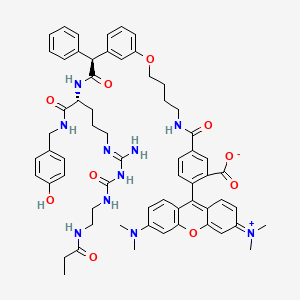


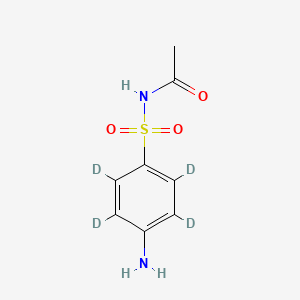
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

